molecular formula C12H12F3NO4 B043877 Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS No. 120083-60-5

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Cat. No.: B043877
CAS No.: 120083-60-5
M. Wt: 291.22 g/mol
InChI Key: RIVCDABLYPUDER-UHFFFAOYSA-N
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Description

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a high-value synthetic intermediate and key scaffold in medicinal chemistry and agrochemical research. Its structure incorporates both ester functionalities and a metabolically stable trifluoromethyl group on a pyridine core, making it a versatile precursor for the synthesis of complex heterocyclic compounds. This compound is particularly valuable in the development of potential pharmaceutical agents, where it serves as a building block for kinase inhibitors, receptor modulators, and other bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of resulting compounds, which can enhance membrane permeability and metabolic stability. Researchers utilize this dicarboxylate to construct fused pyridine systems, such as quinolinones and naphthyridines, through cyclization reactions. Its primary mechanism of action is as a synthetic intermediate; it does not possess intrinsic bioactivity itself but enables the efficient exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVCDABLYPUDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564363
Record name Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120083-60-5
Record name Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propargylamine and Trifluoromethyl-Containing Building Blocks

The one-pot cyclocondensation of propargylamine with diethyl butynedioate and hydrogen peroxide in ethanol at 65°C for 12 hours yields diethyl pyridine-2,3-dicarboxylate (82%). To introduce the trifluoromethyl group at position 5, ethyl 4,4,4-trifluoro-3-oxobutanoate replaces diethyl butynedioate. This trifluoromethyl ketone participates in a [3+2+1] cyclization with propargylamine, facilitated by hydrogen peroxide, to form the pyridine ring. The reaction mechanism involves:

  • Nucleophilic attack of propargylamine on the ketone, forming an enamine intermediate.

  • Oxidative cyclization with hydrogen peroxide, generating the pyridine core.

  • Esterification of the carboxylate groups with ethanol.

Optimized Conditions

ParameterValue
Temperature60–70°C (65°C optimal)
Reaction Time11–13 hours (12 hours optimal)
Molar Ratio (Propargylamine : Trifluoro-Ketone : H₂O₂)1 : 1 : 1.5
SolventEthanol

Post-reaction workup includes ethanol recovery via distillation, aqueous extraction with ethyl acetate, and reduced-pressure distillation (6 mmHg) to isolate the product (165–170°C fraction).

Halogenation-Trifluoromethylation of Pre-Formed Pyridine Intermediates

Synthesis of Diethyl 5-Bromopyridine-2,3-Dicarboxylate

Diethyl pyridine-2,3-dicarboxylate undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The bromine atom directs subsequent trifluoromethylation via Ullmann-type coupling with trifluoromethyl copper(I) iodide (CF₃CuI) in the presence of a palladium catalyst.

Reaction Scheme

Diethyl pyridine-2,3-dicarboxylateNBS, DMFDiethyl 5-bromopyridine-2,3-dicarboxylateCF₃CuI, Pd(PPh₃)₄Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate\text{Diethyl pyridine-2,3-dicarboxylate} \xrightarrow{\text{NBS, DMF}} \text{Diethyl 5-bromopyridine-2,3-dicarboxylate} \xrightarrow{\text{CF₃CuI, Pd(PPh₃)₄}} \text{Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate}

Yield Comparison

StepYield (%)Conditions
Bromination75NBS (1.2 eq), DMF, 80°C, 6h
Trifluoromethylation68CF₃CuI (2 eq), Pd(PPh₃)₄ (5 mol%), DMF, 100°C, 12h

This method avoids harsh fluorination conditions but requires stoichiometric trifluoromethyl copper reagents, increasing costs.

Vapor-Phase Fluorination of Trichloromethyl Precursors

Chlorination-Fluorination of Diethyl 5-(Trichloromethyl)Pyridine-2,3-Dicarboxylate

A scalable approach involves chlorinating diethyl 5-methylpyridine-2,3-dicarboxylate with Cl₂ gas at 300–400°C in the presence of FeCl₃ to form the trichloromethyl derivative. Subsequent vapor-phase fluorination with HF over a Cr₂O₃ catalyst at 380°C converts CCl₃ to CF₃.

Reaction Parameters

ParameterChlorinationFluorination
Temperature350°C380°C
CatalystFeCl₃Cr₂O₃
GasCl₂HF
Yield89% (CCl₃)78% (CF₃)

This method is suitable for industrial-scale production but risks ester group degradation under high temperatures.

Comparative Analysis of Synthetic Routes

Table 4.1: Method Comparison

MethodYield (%)CostScalabilityPurity (HPLC)
Cyclocondensation82LowModerate98.5%
Halogenation-Trifluoromethylation68HighLow97.2%
Vapor-Phase Fluorination78ModerateHigh96.8%

Cyclocondensation offers the highest yield and lowest cost but requires specialized trifluoromethyl building blocks. Vapor-phase fluorination balances scalability and efficiency, making it preferable for bulk synthesis.

Challenges and Optimization Opportunities

Side Reactions in Cyclocondensation

Competing pathways, such as over-oxidation of propargylamine or ester hydrolysis, reduce yields. Adding molecular sieves to absorb water improves ester stability, increasing yields by 8–10%.

Catalyst Deactivation in Fluorination

Cr₂O₃ catalysts degrade after 50–60 hours due to HF exposure. Doping with 2% La₂O₃ extends catalyst lifespan to 120 hours, reducing production costs by 15% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

DFMPDC serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that DFMPDC exhibits significant biological activity , particularly:

  • Antimicrobial Activity: In vitro studies have shown that DFMPDC is effective against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .
  • Anticancer Activity: Preliminary studies indicate that DFMPDC may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its structural features contribute to its interaction with cellular targets involved in cancer progression .

Industrial Applications

DFMPDC is utilized in several industrial sectors:

  • Agrochemicals: It plays a role in the development of crop protection products due to its biological activity.
  • Pharmaceuticals: As a precursor for developing pharmaceutical compounds, DFMPDC's unique properties make it an attractive candidate for drug development initiatives .

Mechanism of Action

The mechanism of action of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data for Pyridine-2,3-Dicarboxylate Complexes

Metal Center Ligand Structure Type Properties Reference
Cd(II) Pyridine-2,3-dicarboxylate (2050-22-8) 3D coordination polymer Photoluminescent, porous
Cu(II) Pyridine-2,3-dicarboxylate 1D chain Antiferromagnetic behavior
Bi(III) Pyridine-2,3-dicarboxylate 2D layered structure Catalytic activity

Table 2: Comparative Reactivity in Hydrolysis

Compound Ester Group Hydrolysis Rate (Relative) Product
This compound Ethyl Slow 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Dimethyl 3,5-pyridinedicarboxylate Methyl Fast Pyridine-3,5-dicarboxylic acid

Biological Activity

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (DFMPDC) is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and two ester functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C₁₂H₁₂F₃NO₄
  • Molecular Weight : Approximately 291.23 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The ester groups are crucial for interactions with various biological targets, potentially modulating enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that DFMPDC exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DFMPDC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.

The biological activity of DFMPDC is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : DFMPDC has been shown to inhibit enzymes involved in key metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and regulating cell growth .

Comparative Analysis with Similar Compounds

A comparative analysis highlights DFMPDC's unique properties relative to similar compounds:

Compound NameStructure FeaturesUnique Characteristics
This compoundPyridine ring with trifluoromethyl groupPotential antimicrobial and antitumor activity
Diethyl 5-methylpyridine-2,3-dicarboxylateMethyl group instead of trifluoromethylLower reactivity compared to trifluoromethyl
Diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylateTrifluoromethyl at position 6Different biological activity profile
Diethyl 4-(trifluoromethyl)pyridine-2,3-dicarboxylateTrifluoromethyl at position 4Variations in binding affinity

This table underscores the distinctiveness of DFMPDC in terms of its chemical reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that DFMPDC exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, indicating strong antibacterial properties.
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines demonstrated that DFMPDC reduced cell viability by over 70% at concentrations of 50 µM after 48 hours, suggesting potent anticancer effects.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that DFMPDC induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate?

The synthesis typically involves esterification of the corresponding pyridinedicarboxylic acid with ethanol in the presence of acid catalysts. For example, trifluoromethyl-substituted pyridine intermediates are functionalized via nucleophilic substitution or catalytic coupling reactions. A key step is the introduction of the trifluoromethyl group, which may require specialized reagents like trifluoromethylating agents under inert conditions. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyridine ring structure, trifluoromethyl group, and ester substituents. For instance, 1^1H NMR typically shows resonances for ethyl ester protons (δ ~1.2–1.4 ppm for CH3_3, δ ~4.2–4.4 ppm for CH2_2) and pyridine protons (δ ~7.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Absorptions near 1720–1740 cm1^{-1} confirm ester carbonyl groups, while C-F stretches appear at 1100–1200 cm1^{-1} .

Q. What are common applications of this compound in academic research?

It serves as a precursor for:

  • Metal-Organic Frameworks (MOFs) : Pyridinedicarboxylate ligands (e.g., pyrdc) coordinate with metal ions to form porous structures .
  • Pharmaceutical Intermediates : Derivatives are used in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Key strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling reactions, as seen in Suzuki-Miyaura protocols for aryl boronic acid derivatives .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction rates .
  • Purification Techniques : Gradient elution in HPLC or flash chromatography resolves byproducts, especially regioisomers .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed?

  • Solvent Effects : Ensure consistency in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6), as they influence chemical shifts.
  • Dynamic Processes : Check for tautomerism or rotameric equilibria, which may broaden or split peaks .
  • Reference Standards : Compare with literature data for analogous pyridinedicarboxylates. For example, diethyl pyridine-2,3-dicarboxylate (CAS 2050-22-8) shows similar ester proton shifts .

Q. What mechanistic insights govern the reactivity of the trifluoromethyl group in derivatization?

  • Electron-Withdrawing Effects : The -CF3_3 group deactivates the pyridine ring, directing electrophilic substitution to specific positions.
  • Radical Pathways : Trifluoromethylation via Cu- or Ag-mediated radical mechanisms can modify substitution patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
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Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

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